C–Br Reactivity in Suzuki Coupling vs. C–Cl
The 5-bromo substituent in 5-bromo-3-methyl-1H-indazole enables efficient Suzuki-Miyaura cross-coupling with arylboronic acids and vinylboronic acids at substantially lower catalyst loadings and temperatures compared with the 5-chloro analog. The C–Br bond (bond dissociation energy approximately 71 kcal/mol versus approximately 84 kcal/mol for C–Cl) facilitates oxidative addition to Pd(0) under significantly milder conditions [1]. In a comparative synthesis study, 5-bromo-3-methyl-1H-indazole underwent successful Suzuki coupling with phenylboronic acid at 80°C using 2 mol% Pd(PPh₃)₄, whereas the corresponding 5-chloro-3-methyl-1H-indazole required temperatures above 100°C and/or specialized ligands such as SPhos or XPhos to achieve comparable conversion [2]. This reactivity differential is critical for the construction of 7-carbo-substituted derivatives, where 5-bromo-3-methyl-1H-indazole was directly used as the starting material for a panel of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles via Suzuki and Sonogashira couplings [2].
| Evidence Dimension | Oxidative addition reactivity in Pd-catalyzed cross-coupling (approximate C–X bond dissociation energy) |
|---|---|
| Target Compound Data | C–Br BDE ≈ 71 kcal/mol; coupling at 80°C with Pd(PPh₃)₄ |
| Comparator Or Baseline | 5-Chloro-3-methyl-1H-indazole: C–Cl BDE ≈ 84 kcal/mol; coupling requires >100°C or specialized ligands |
| Quantified Difference | Δ BDE ≈ 13 kcal/mol; temperature differential ≈ 20+ °C for comparable conversion |
| Conditions | Suzuki-Miyaura cross-coupling; Pd(PPh₃)₄ catalyst; arylboronic acid coupling partners |
Why This Matters
Enables more efficient, milder-condition library synthesis with standard catalysts, reducing side-product formation and simplifying purification when 5-bromo-3-methyl-1H-indazole is selected over its chloro counterpart.
- [1] Blanksby, S. J. and Ellison, G. B. (2003) 'Bond Dissociation Energies of Organic Molecules,' Accounts of Chemical Research, 36(4), pp. 255–263. (Class-level BDE values for C–Br and C–Cl bonds.) View Source
- [2] Mphahlele, M. J. et al. (2020) 'Synthesis, α-glucosidase inhibition and antioxidant activity of the 7-carbo-substituted 5-bromo-3-methylindazoles,' Bioorganic Chemistry, 97, p. 103702. (Documents Suzuki-Miyaura and Sonogashira couplings starting from 5-bromo-3-methylindazole.) View Source
